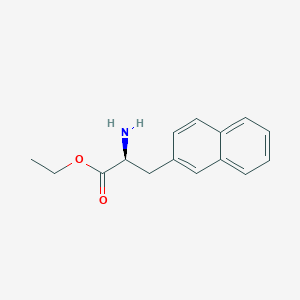

Ethyl 3-naphthalen-2-yl-L-alaninate

Description

Ethyl 3-naphthalen-2-yl-L-alaninate is an ester derivative of the non-proteinogenic amino acid 3-(2-naphthyl)-L-alanine. Its structure comprises a naphthalen-2-yl group attached to the β-carbon of L-alanine, with the carboxylic acid moiety esterified to an ethyl group. The compound is structurally related to aromatic amino acid derivatives, which are widely studied for their bioactive properties .

Properties

CAS No. |

851901-18-3 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1 |

InChI Key |

WMWUVPBDJARXRB-AWEZNQCLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N |

Canonical SMILES |

CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE typically involves the esterification of the corresponding amino acid. One common method includes the reaction of 2-naphthylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The naphthalene ring can be hydrogenated under high pressure to form tetrahydronaphthalene derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl L-Phenylalaninate (Ethyl 3-Phenyl-L-Alaninate)

Structural Differences :

- Molecular Formula: C₁₁H₁₅NO₂ (vs. C₁₅H₁₇NO₂ for the naphthyl analog) .

Physicochemical Properties :

- The phenyl analog is less lipophilic (lower LogP) due to the smaller aromatic system, which may reduce binding affinity to hydrophobic targets.

- Ethyl esters of both compounds enhance solubility in organic solvents compared to their free acid forms.

3-(2-Naphthyl)-L-Alanine Hydrochloride

Structural Differences :

- Functional Group : The hydrochloride salt retains the free carboxylic acid group, unlike the ethyl ester.

- Molecular Formula: C₁₃H₁₃NO₂·HCl (MW 251.70) .

Physicochemical Properties :

- Solubility : The hydrochloride salt exhibits higher aqueous solubility due to ionic character, whereas the ethyl ester is more soluble in organic phases.

- Stability : The ester form is prone to hydrolysis under acidic or basic conditions, unlike the stable hydrochloride salt.

Other Naphthalene Derivatives

Compounds like 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol () feature additional heterocyclic or amine substituents, diverging significantly from the alaninate backbone.

Data Table: Key Properties of Ethyl 3-Naphthalen-2-yl-L-Alaninate and Analogs

| Compound | Molecular Formula | Molecular Weight | Solubility Profile | Key Applications |

|---|---|---|---|---|

| This compound | C₁₅H₁₇NO₂ | ~251.3 (est.) | Low aqueous, high organic | Prodrug design, agrochemicals |

| Ethyl L-phenylalaninate | C₁₁H₁₅NO₂ | 193.24 | Moderate organic solubility | Peptide synthesis |

| 3-(2-Naphthyl)-L-alanine HCl | C₁₃H₁₃NO₂·HCl | 251.70 | High aqueous solubility | Peptide chemistry |

Research Findings and Trends

- Bioactivity: Naphthyl-substituted amino acids, including ethyl esters, show enhanced antimicrobial and enzyme-inhibitory activities compared to phenyl analogs due to increased hydrophobicity and aromatic surface area .

- Synthetic Utility : Ethyl esters are preferred in combinatorial chemistry for their stability during coupling reactions, whereas hydrochloride salts are used in aqueous-phase syntheses .

- Structural Insights : X-ray crystallography (using SHELX programs, ) reveals that the naphthyl group induces distinct conformational preferences in peptides, influencing target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.